1H,4H,6H,7H-pyrano[3,4-d]imidazole
Description
1H,4H,6H,7H-pyrano[3,4-d]imidazole is a fused heterocyclic compound featuring a pyran ring fused with an imidazole moiety at the [3,4-d] position. This scaffold is characterized by its bicyclic structure, which combines oxygen-containing pyran and nitrogen-rich imidazole rings. Derivatives of this compound, such as 1-ethyl- and 1-cyclopropyl-substituted variants, are frequently modified at the imidazole nitrogen to enhance stability or biological activity .
Synthesis and Availability: The compound and its derivatives are synthesized via reactions involving hydrazinyl intermediates or active methylene compounds. For example, 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride (CAS: 2172030-92-9) is prepared through organic synthesis routes tailored to introduce alkyl substituents .
Properties
CAS No. |
1260663-65-7 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1,4-diaminopyrimidines with diethyl pyrocarbonate in the presence of a base. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions: 1H,4H,6H,7H-pyrano[3,4-d]imidazole can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry
1H,4H,6H,7H-pyrano[3,4-d]imidazole is utilized as a building block for synthesizing more complex organic molecules. Its structural features enable the development of new synthetic methodologies .
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for further biological investigations .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications. It may serve as a lead compound in drug development targeting diseases such as cancer and infections due to its bioactive nature .
Industry
The compound finds applications in producing advanced materials with specific properties. It can be used in the formulation of polymers and coatings due to its unique chemical reactivity .
Antimicrobial Activity
A study demonstrated that derivatives of this compound displayed significant activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes .
Drug Development
Research into 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride indicated promising results in inhibiting specific enzymes linked to cancer progression. This highlights its potential as a therapeutic agent .
Mechanism of Action
The mechanism by which 1H,4H,6H,7H-pyrano[3,4-d]imidazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula : Base structure: C₇H₈N₂O.
- Key Derivatives :
Comparison with Similar Compounds
The structural and functional uniqueness of 1H,4H,6H,7H-pyrano[3,4-d]imidazole is highlighted through comparisons with related heterocycles, including pyrano-fused xanthenones, imidazo-triazinones, and pyrano-oxazoles.
Key Observations :
Core Heterocycles: Pyrano-imidazole derivatives prioritize nitrogen-oxygen synergy, whereas pyrano-xanthenones (e.g., compound 9b in ) incorporate aromatic ketones, enhancing rigidity .
Synthetic Routes: Pyrano-imidazoles often employ alkylation or cyclopropanation (e.g., 1-cyclopropyl derivatives) , whereas pyrano-xanthenones use active methylene reagents like diethyl malonate .
Key Observations :
Bioactivity: Imidazo-triazinones exhibit measurable antifungal and antibacterial activities (e.g., against Candida albicans and Staphylococcus aureus) , whereas pyrano-imidazole derivatives are primarily utilized as synthetic intermediates . Pyrano-oxazoles, such as 2-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,3]oxazole, are tailored for specialized research applications rather than direct therapeutic use .
Stability and Solubility: Hydrochloride salts of pyrano-imidazoles (e.g., 1-ethyl and 1-cyclopropyl derivatives) enhance water solubility and stability, critical for pharmaceutical formulation . Pyrano-xanthenones’ methoxy and acetoxy groups may improve lipophilicity, favoring membrane penetration .
Biological Activity
1H,4H,6H,7H-pyrano[3,4-d]imidazole is a fused heterocyclic compound known for its diverse biological activities. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a fused ring system that enhances its chemical reactivity and biological activity. The imidazole component is significant for its role in various biochemical interactions, while the pyran moiety contributes to its stability and solubility in biological systems.
1. Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. For example:
- Bacterial Inhibition : It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics like Norfloxacin .
- Fungal Activity : The compound also shows antifungal activity against pathogens like Candida albicans, indicating its potential use in treating fungal infections.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
2. Anti-inflammatory Activity
Research indicates that this compound can inhibit pro-inflammatory enzymes such as COX-1 and COX-2. In vitro studies have reported IC50 values demonstrating its effectiveness in reducing inflammation:
The anti-inflammatory effects suggest potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Anticancer Potential
Emerging studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanisms of Action : The compound may inhibit cell proliferation by affecting cell cycle regulation and promoting apoptotic pathways.
- Cell Lines Tested : Research has included testing on breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results in reducing cell viability .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of synthesized derivatives of this compound against various pathogens. Results indicated that modifications to the imidazole ring enhanced antibacterial activity significantly .
- Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory properties of the compound in animal models, significant reductions in paw edema were observed post-treatment compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
